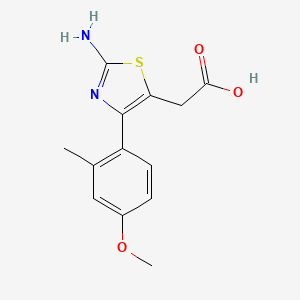
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid is an organic compound with the molecular formula C10H15N3O3S It is a derivative of pyridine and piperazine, featuring a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid typically involves the reaction of 4-methylpiperazine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the sulfonic acid group to a sulfonyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of sulfonyl chloride derivatives.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Similar structure but with a benzoic acid group instead of a pyridine sulfonic acid group.
3-(4-Methylpiperazin-1-yl)aniline: Contains an aniline group instead of a pyridine sulfonic acid group.
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of both a piperazine ring and a pyridine sulfonic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C10H15N3O3S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)9-2-3-11-8-10(9)17(14,15)16/h2-3,8H,4-7H2,1H3,(H,14,15,16) |
InChIキー |
DNFUEJVJLCENRE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)





![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)







